Z-1,2-CIS-ACHEC-OH
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-1,2-CIS-ACHEC-OH involves the enantioselective reductive coupling of aryl alkenes with activated carboxylic acid derivatives via copper hydride catalysis. This method employs dual catalytic cycles: a fast enantioselective hydroacylation cycle followed by a slower diastereoselective ketone reduction cycle.
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
Z-1,2-CIS-ACHEC-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under ambient conditions using water radical cations.
Reduction: Enantioselective reductive coupling is a key reaction in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly in the presence of specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include copper hydride catalysts for reductive coupling and water radical cations for oxidation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quaternary ammonium cations .
Scientific Research Applications
Z-1,2-CIS-ACHEC-OH has several scientific research applications:
Mechanism of Action
The mechanism of action of Z-1,2-CIS-ACHEC-OH involves its interaction with specific molecular targets and pathways. For instance, it can inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
cis-1-(Benzyloxycarbonyl-amino)-cyclohex-4-enyl-2-carboxylic acid: Similar in structure and used in similar applications.
cis-2-(Benzyloxycarbonylamino)-4-cyclohexene-1-carboxylic acid: Another related compound with similar properties.
Uniqueness
Properties
IUPAC Name |
(1R,6S)-6-(phenylmethoxycarbonylamino)cyclohex-3-ene-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-7,12-13H,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAAZWPFGHTXNZ-OLZOCXBDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CC[C@@H]([C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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